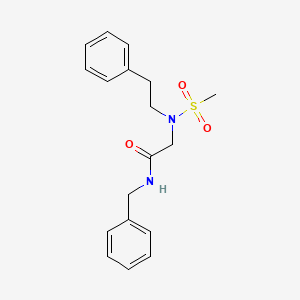![molecular formula C17H19NO5S B5774038 methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5774038.png)
methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate, also known as MBSA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MBSA is a sulfonamide derivative that has been synthesized using a variety of methods, including the Mitsunobu reaction and the Williamson ether synthesis.
Mecanismo De Acción
The mechanism of action of methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate is not fully understood, but it is thought to involve the inhibition of enzymes involved in the growth and proliferation of cancer cells. methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate has also been shown to inhibit the production of reactive oxygen species, which can cause damage to cells and contribute to the development of diseases such as cancer.
Biochemical and Physiological Effects:
methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and anti-inflammatory and anti-oxidant properties. methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate has also been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate is its low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate is its relatively low solubility in water, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are a number of potential future directions for the study of methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate. One direction is the development of more efficient synthesis methods that can produce larger quantities of methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate. Another direction is the investigation of the potential therapeutic applications of methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate in the treatment of other diseases, such as arthritis and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate and to identify potential targets for its use as a therapeutic agent.
Métodos De Síntesis
Methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate can be synthesized using a variety of methods, but the most commonly used methods are the Mitsunobu reaction and the Williamson ether synthesis. The Mitsunobu reaction involves the reaction of an alcohol with an acid to form an ester, which is then reacted with a sulfonamide derivative to form methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate. The Williamson ether synthesis involves the reaction of an alcohol with an alkyl halide to form an ether, which is then reacted with a sulfonamide derivative to form methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate.
Aplicaciones Científicas De Investigación
Methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate has been shown to have potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate has also been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of other diseases, such as arthritis and cardiovascular disease.
Propiedades
IUPAC Name |
methyl 2-[4-[benzyl(methyl)sulfamoyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-18(12-14-6-4-3-5-7-14)24(20,21)16-10-8-15(9-11-16)23-13-17(19)22-2/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJMAHLHOGCNCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(phenylsulfonyl)benzoyl]azepane](/img/structure/B5773965.png)
![N-(2-methylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5773979.png)
![N-(3,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5773986.png)
![2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole](/img/structure/B5773988.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5774002.png)
![N,N-dimethyl-N'-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imidoformamide](/img/structure/B5774003.png)
![3-fluoro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B5774009.png)

![4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5774024.png)



